molecular formula C18H28N2O3S B3536924 2-ethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide

2-ethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide

Cat. No.: B3536924
M. Wt: 352.5 g/mol
InChI Key: RJJGEYXVRICDLO-UHFFFAOYSA-N
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Description

2-ethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates both a butanamide group and a sulfonylpiperidine moiety, a feature present in various biologically active molecules designed for high-affinity binding to protein targets . Compounds with similar sulfonamide-linked piperidine and phenyl rings are frequently investigated as modulators of protein-protein interactions and enzyme function . Researchers utilize this compound primarily as a key intermediate or building block in the synthesis of more complex molecules for drug discovery programs . Its potential applications extend to the development of probes for studying cellular signaling pathways. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

2-ethyl-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3S/c1-4-15(5-2)18(21)19-16-6-8-17(9-7-16)24(22,23)20-12-10-14(3)11-13-20/h6-9,14-15H,4-5,10-13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJGEYXVRICDLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-ethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide involves several steps. The key steps include the formation of the piperidine ring and the subsequent attachment of the sulfonyl and butanamide groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and reduce costs. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

2-ethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-ethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-ethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide involves its interaction with specific molecular targets and pathways within the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its 4-methylpiperidinyl sulfonamide substituent. Below is a comparative analysis with two analogs:

Feature Target Compound N-(4-(5-Chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide 2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide
Core Structure Butanamide backbone with 2-ethyl group Butanamide backbone with pyrimidine and cyclopropane sulfonamide Butanamide backbone with 2-ethyl group
Key Substituents 4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl 5-Chloropyridinylphenyl, cyclopropanesulfonamido-pyrimidine 2-Methyl-4-nitrophenyl
Functional Groups Sulfonamide, tertiary amine (piperidine) Sulfonamide, pyrimidine, cyclopropane, chloropyridine Nitro, methyl
Biological Target Not explicitly stated (potential enzyme inhibition inferred) CTPS1 inhibitor for proliferative diseases No biological data reported
Therapeutic Application Undetermined (structural similarity suggests possible antiproliferative activity) Cancer treatment Unspecified

Key Findings from Comparative Studies

Sulfonamide Role: All three compounds incorporate sulfonamide or nitro groups, which are electron-withdrawing and may enhance binding to enzyme active sites.

Pharmacokinetic Implications :

  • The nitro group in 2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide may increase metabolic instability compared to sulfonamide derivatives .
  • The piperidine ring in the target compound could improve blood-brain barrier penetration relative to the patent compound’s bulkier substituents .

Biological Activity

2-ethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide is a synthetic compound belonging to the class of piperidine derivatives. Its unique structure, characterized by an ethyl group, a butanamide moiety, and a sulfonyl group attached to a piperidine ring, contributes to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : 2-ethyl-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]butanamide
  • Molecular Formula : C18H28N2O3S
  • Molecular Weight : 356.48 g/mol

5-HT1D Receptor Antagonism

This compound has been identified as a 5-HT1D receptor antagonist . This interaction suggests its potential role in modulating serotonergic signaling pathways, which are crucial for various physiological processes including mood regulation and anxiety response.

Antifungal Activity

Research indicates that this compound exhibits efficacy against certain fungal pathogens, positioning it as a potential candidate for agricultural applications as a fungicide. The specific mechanisms through which it exerts antifungal effects are still under investigation but may involve disruption of fungal cell membrane integrity or inhibition of key metabolic pathways.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Receptor Binding : The compound effectively binds to the 5-HT1D receptor, displacing ligands from their binding sites, which may lead to altered neurotransmitter release and subsequent physiological effects.
  • Molecular Docking Studies : Computational studies suggest that it fits well into the ATP-binding pocket of kinases, indicating potential utility in kinase inhibition studies and broader implications for cancer therapy.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
3,3-dimethyl-N-{4-[2-(methylpiperidin)]sulfonyl}butanamideContains dimethyl groups and different piperidine derivativesPotentially altered receptor affinity
N-{4-[3-(trifluoromethyl)phenyl]}butanamideTrifluoromethyl substitutionEnhanced lipophilicity and metabolic stability
2-(N-benzoyl)butanamide derivativesBenzoyl group instead of sulfonylVaried biological activities based on substituents

This table illustrates how variations in substituents and structural features can influence biological activity and pharmacological profiles.

Case Studies

Several studies have been conducted to evaluate the pharmacological effects and therapeutic potential of this compound:

  • Study on Anxiety Disorders : In preclinical trials, this compound demonstrated significant anxiolytic effects in animal models, correlating with its antagonistic activity at the 5-HT1D receptor.
  • Antifungal Efficacy Assessment : Laboratory tests revealed that the compound effectively inhibited the growth of several fungal strains, suggesting its applicability in agricultural settings.
  • Kinase Inhibition Research : Molecular docking studies have shown that this compound can inhibit specific kinases involved in cancer progression, highlighting its potential as a therapeutic agent in oncology.

Q & A

Q. How can researchers optimize pharmacokinetic properties (e.g., bioavailability) through structural modifications?

  • Methodological Answer :
  • Prodrug Design : Introduce ester groups at the ethylbutanamide chain to enhance membrane permeability. Hydrolyze in vivo via esterases .
  • LogP Optimization : Modify the piperidine methyl group to fluorine (lower LogP) or phenyl (higher LogP). Assess using shake-flask method .

Q. Tables

Key Analytical Parameters Methods References
Purity ValidationHPLC-PDA (C18, 0.1% TFA gradient)
Structural Confirmation1H^1H-NMR (500 MHz, DMSO-d6_6)
Crystallographic RefinementSHELXL (R-factor < 0.05)
Stability (Accelerated Conditions)40°C/75% RH, 4 weeks
Biological Assay Parameters Controls References
Enzyme Inhibition (IC50_{50})Leupeptin (positive control)
Protein Binding (SPR)BSA (negative control)
Cell-Based ApoptosisStaurosporine (inducer)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-ethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide
Reactant of Route 2
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2-ethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.